molecular formula C10H11BrS2 B171269 2-(2-Bromophenyl)-1,3-dithiane CAS No. 130614-23-2

2-(2-Bromophenyl)-1,3-dithiane

Cat. No. B171269
CAS RN: 130614-23-2
M. Wt: 275.2 g/mol
InChI Key: DZEDCNZMBVQNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromophenyl compounds are organic compounds consisting of bromine atoms and phenyl groups . They can be viewed as brominated derivatives of phenol .


Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .


Molecular Structure Analysis

The molecular structure of bromophenyl compounds is characterized by the presence of bromine atoms and phenyl groups . The exact structure would depend on the specific compound and its isomers .


Chemical Reactions Analysis

Bromophenyl compounds undergo various chemical reactions, including electrophilic aromatic substitution . The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .


Physical And Chemical Properties Analysis

Bromophenyl compounds have specific physical and chemical properties depending on their structure . For example, they have a certain density, boiling point, vapor pressure, and other properties .

Scientific Research Applications

Stereochemical Studies

  • Stereochemical Analysis : Chiral 1,3-oxathianes and 1,3-dithianes, including those with a p-bromophenyl group, have been studied for their stereochemistry. These compounds have been oxidized to sulphoxides, resolved by chromatography, and examined using CD spectra to determine their absolute configurations (Andresen & Sandström, 1993).

Metabolism and Photooxidation

  • Metabolism in Insecticides : The metabolism and photooxidation of cis and trans-2-(4-bromophenyl)-5-tert-butyl-1,3-dithianes, used in insecticides, have been investigated. These compounds undergo NADPH-dependent oxidation in mouse liver microsomes (Wacher & Casida, 1993).

Chemical Synthesis

  • Incorporating CHF(2) Group : A novel method for incorporating the CHF(2) group into organic molecules using BrF(3) has been developed. 2-Alkyl-1,3-dithiane derivatives, which are easily made from alkyl bromides and the parent 1,3-dithiane, played a crucial role in this process (Sasson, Hagooly, & Rozen, 2003).

Protective Group Removal

  • Dithioketal Protecting Groups : 1,3-Dithianes can be converted into carbonyl compounds using oxidative procedures involving triarylamine as electron transfer agents. This method is mild and effective for removing dithioketal protecting groups (Platen & Steckhan, 1984).

Conformational Analysis

  • X-ray Crystal Structures : The X-ray analysis of 2-bromo- and 2-chloro-1,3-dithiane trans-1,3-dioxides has provided insights into their conformations, showing different axial preferences for halogen substituents in crystalline and solution states (Aggarwal et al., 1997).

Crystal and Molecular Structure

  • Non-Aromatic Ring Compounds : The crystal and molecular structure of 2-phenyl-1,3-dithiane has been determined, revealing a somewhat flattened chair conformation for the dithiane ring (Kalff & Romers, 1966).

Synthesis of Disubstituted Dithioethers

  • Tert-Butroxide Promoted Elimination/Ring Opening : A method for the synthesis of disubstituted dithioethers using 1,3-dithianes and palladium-catalyzed C-S bond formation has been developed, showcasing the versatility of 1,3-dithianes in organic synthesis (Abidi & Schmink, 2015).

Mechanism of Action

Target of Action

It’s worth noting that bromophenyl compounds have been used in the preparation of anti-benzofurobenzofuran diimides

Mode of Action

Bromophenyl compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromophenyl compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 2-(2-Bromophenyl)-1,3-dithiane could potentially influence pathways involving carbon-carbon bond formation.

Result of Action

The involvement of bromophenyl compounds in suzuki–miyaura coupling reactions suggests that this compound could potentially influence the formation of carbon-carbon bonds at a molecular level.

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, which involve bromophenyl compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by the reaction conditions.

Safety and Hazards

Bromophenyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Proper safety measures should be taken when handling these compounds .

properties

IUPAC Name

2-(2-bromophenyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDCNZMBVQNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571398
Record name 2-(2-Bromophenyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130614-23-2
Record name 2-(2-Bromophenyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-1,3-dithiane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-1,3-dithiane
Reactant of Route 3
Reactant of Route 3
2-(2-Bromophenyl)-1,3-dithiane
Reactant of Route 4
Reactant of Route 4
2-(2-Bromophenyl)-1,3-dithiane
Reactant of Route 5
Reactant of Route 5
2-(2-Bromophenyl)-1,3-dithiane
Reactant of Route 6
Reactant of Route 6
2-(2-Bromophenyl)-1,3-dithiane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.